molecular formula C5H7NO4S B606693 Cimlanod CAS No. 1620330-72-4

Cimlanod

Cat. No. B606693
CAS RN: 1620330-72-4
M. Wt: 177.17
InChI Key: LIXKIXWSKOENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimlanod, also known by its development codes CXL-1427 and BMS-986231, is an experimental drug for the treatment of acute decompensated heart failure . It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb . Cimlanod is a prodrug of CXL-1020 and a precursor of nitroxyl .


Molecular Structure Analysis

The molecular formula of Cimlanod is C5H7NO4S . The molar mass is 177.17 g/mol . The IUPAC name is N-hydroxy-5-methylfuran-2-sulfonamide .


Physical And Chemical Properties Analysis

Cimlanod has a molecular weight of 177.17 g/mol and a chemical formula of C5H7NO4S . The InChI key is LIXKIXWSKOENAB-UHFFFAOYSA-N .

Scientific Research Applications

  • Application in Acute Heart Failure (AHF) : A study conducted by Felker et al. (2020) aimed to identify well-tolerated doses of Cimlanod in patients with AHF. The study was a phase IIb, double-blind, randomized, placebo-controlled trial, examining the effects of Cimlanod on patients with left ventricular ejection fraction ≤40% hospitalized for AHF. It was found that Cimlanod at a dose of 6 μg/kg/min was reasonably well-tolerated compared to placebo, and it reduced markers of congestion during treatment, though these effects did not persist post-treatment (Felker et al., 2020).

  • Comparison with Nitroglycerin in Chronic Heart Failure : Another study by Lang et al. (2021) compared the effects of Cimlanod with nitroglycerin (NTG) and placebo on cardiac function in patients with chronic heart failure with reduced ejection fraction (HFrEF). The study suggested that nitroxyl, through Cimlanod, provokes vasodilatation and has inotropic and lusitropic effects, potentially beneficial for patients with HFrEF (Lang et al., 2021).

Mechanism of Action

The exact mechanism of action of Cimlanod is not fully elucidated. It is known that Cimlanod acts by the generation of nitroxyl (HNO), a compound that has positive lusitropic and inotropic as well as vasodilatory effects .

Future Directions

Cimlanod is currently under clinical development by Bristol-Myers Squibb and is in Phase II for Congestive Heart Failure . The future directions of Cimlanod will depend on the results of ongoing and future clinical trials .

properties

IUPAC Name

N-hydroxy-5-methylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKIXWSKOENAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288087
Record name Cimlanod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimlanod

CAS RN

1620330-72-4
Record name N-Hydroxy-5-methyl-2-furansulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimlanod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimlanod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cimlanod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMLANOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of hydroxylamine (0.92 mL of a 50% aqueous solution; 13.8 mmol) in THF (6 mL) and water (2 mL) cooled to 0° C. was added 5-methylfuran-2-sulfonyl chloride (1 g, 5.5 mmol) as a solution in THF (6 mL) dropwise so as to maintain the temperature below 10° C. The reaction was stirred for 5 minutes, after which time TLC (1:1 hexane:ethyl acetate (H:EA)) showed substantially complete consumption of the sulfonyl chloride. The reaction was diluted twice with 50 mL dichloromethane (DCM) and the organic portion was separated and washed with water (10 mL). The organic portion was dried over sodium sulfate, filtered and concentrated under reduced pressure. The product was chromatographed by silica gel chromatography eluting with heptanes:EtOAc followed by trituration with heptane to provide the title compound as a yellow solid (0.59 g, yield 61%). LC-MS tR=0.91 min; 1H NMR (DMSO, 500 MHz) 8 ppm 9.82 (1H, d, J=3.1 Hz), 9.64 (1H, d, J=3.2 Hz), 7.10 (1H, d, J=3.4 Hz), 6.36 (1H, d, J=3.4 Hz), 2.36 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

Additionally, a sample of the compound of formula (1) was prepared in water to determine the approximate solubility of the compound in the absence of excipients (e.g., CAPTISOL®). A concentration of approximately 300 mg/mL was achieved, not accounting for the volume contribution of the compound. The pH of the sample was determined to be 2.8, which was adjusted to the target of 4.0 using 0.1 N NaOH. Upon pH adjustment, precipitation of a small amount of solid was observed. The clear solution was diluted in acetonitrile and analyzed by HPLC, resulting in an observed solution concentration of 268 mg/mL. A similar analysis was performed for the compound of formula (2). The compound of formula (2) has a solubility of approximately 10 mg/mL.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CAPTISOL
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.